An In-depth Technical Guide to 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole
An In-depth Technical Guide to 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole
CAS Number: 89214-52-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited specific literature on this molecule, this document synthesizes information from analogous structures and established chemical principles to offer insights into its synthesis, reactivity, and potential applications.
Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold has garnered significant attention in medicinal chemistry primarily due to its role as a bioisostere for amide and ester functionalities.[1][2] Bioisosteric replacement can lead to improved metabolic stability, enhanced permeability, and modulated target binding affinity.[3] Consequently, 1,2,4-oxadiazole derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[3][4][5] The subject of this guide, 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole, combines this privileged heterocyclic core with a reactive α-bromoethyl side chain, suggesting its potential as a versatile building block for the synthesis of novel drug candidates.
Physicochemical Properties
While experimental data for 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole is not extensively reported, its basic properties can be calculated or inferred from its structure.
| Property | Value | Source |
| CAS Number | 89214-52-8 | N/A |
| Molecular Formula | C₅H₇BrN₂O | [6] |
| Molecular Weight | 191.03 g/mol | [6] |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water | Inferred |
Proposed Synthesis of 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the 1,2,4-oxadiazole ring, leading back to acetamidoxime and 2-bromopropionyl chloride (or a related activated carboxylic acid derivative).
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
This proposed two-step protocol is based on analogous syntheses of 1,2,4-oxadiazoles.
Step 1: Synthesis of Acetamidoxime
Acetamidoxime can be readily prepared from acetonitrile and hydroxylamine.
-
Reaction: Acetonitrile is reacted with hydroxylamine in the presence of a base.
-
Reagents and Solvents:
-
Acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate or sodium bicarbonate
-
Ethanol/water mixture
-
-
Protocol:
-
Dissolve hydroxylamine hydrochloride and sodium carbonate in an ethanol/water mixture.
-
Add acetonitrile to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield acetamidoxime.
-
Step 2: Synthesis of 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole
The prepared acetamidoxime is then acylated with 2-bromopropionyl chloride, followed by cyclization.
-
Reaction: Acetamidoxime is reacted with 2-bromopropionyl chloride to form an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration.
-
Reagents and Solvents:
-
Acetamidoxime
-
2-Bromopropionyl chloride
-
Pyridine (as a catalyst and solvent) or a non-nucleophilic base like triethylamine in a solvent such as dichloromethane (DCM).
-
-
Protocol:
-
Dissolve acetamidoxime in pyridine or DCM with triethylamine.
-
Cool the solution to 0 °C.
-
Add 2-bromopropionyl chloride dropwise to the solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole.
-
Caption: Proposed synthetic workflow for the target molecule.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole is dominated by the electrophilic nature of the carbon atom bearing the bromine. This α-bromoethyl group is analogous to an α-bromo ketone, where the electron-withdrawing 1,2,4-oxadiazole ring enhances the susceptibility of the α-carbon to nucleophilic attack.[8][9]
Nucleophilic Substitution Reactions
The primary mode of reactivity is expected to be SN2-type nucleophilic substitution, where the bromide ion is displaced by a variety of nucleophiles.[10] This opens up a vast chemical space for the synthesis of a library of derivatives.
Caption: General scheme for nucleophilic substitution reactions.
Potential Nucleophiles and Resulting Products:
-
Amines (primary and secondary): Reaction with various amines would yield the corresponding amino derivatives, which are common functionalities in bioactive molecules.
-
Alcohols and Phenols: Alkylation of alcohols and phenols would lead to ether derivatives.
-
Thiols and Thiophenols: Reaction with thiols would produce thioether analogues.
-
Azides: Substitution with sodium azide would yield an azido derivative, which can be further transformed, for example, via Huisgen cycloaddition or reduction to an amine.
-
Carboxylates: Reaction with carboxylate salts would form ester derivatives.
These reactions provide a straightforward pathway to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.
Potential Applications in Drug Development
While there is no specific biological activity reported for 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole itself, its potential as a synthetic intermediate is significant. The 1,2,4-oxadiazole core is present in numerous compounds with diverse pharmacological activities.[1][5] By using the title compound as a scaffold, it is possible to design and synthesize novel derivatives targeting a variety of biological pathways.
Potential Therapeutic Areas for Derivatives:
-
Oncology: Many 1,2,4-oxadiazole-containing molecules have demonstrated anticancer properties.[4]
-
Infectious Diseases: The scaffold has been incorporated into antibacterial, antifungal, and antiviral agents.[3]
-
Neuroscience: Derivatives have shown activity as muscarinic receptor agonists and antagonists, as well as ligands for other CNS targets.[1][11]
-
Inflammation: The anti-inflammatory potential of 1,2,4-oxadiazoles is also an area of active research.[5]
The α-bromoethyl group can also be considered a potential "warhead" for targeted covalent inhibitors.[8] This reactive group could form a covalent bond with a nucleophilic residue (such as cysteine) in the active site of a target protein, leading to irreversible inhibition.
Safety and Handling
Specific safety data for 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole is not available. However, based on its structure, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]
-
Toxicity: Brominated organic compounds can be toxic and irritants. Avoid inhalation, ingestion, and skin contact.[12]
-
Reactivity: The compound is an alkylating agent and should be handled with care. Avoid contact with strong bases, oxidizing agents, and nucleophiles, except under controlled reaction conditions.[14]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.[13]
Characterization
The structure of synthesized 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a quartet and a doublet in the aliphatic region corresponding to the CH and CH₃ protons of the ethyl group, respectively. A singlet for the methyl group at the 3-position is also expected.
-
¹³C NMR: Characteristic signals for the two carbons of the oxadiazole ring are expected in the downfield region (typically 155-185 ppm).[15] Signals for the ethyl and methyl carbons will appear in the upfield region.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a monobrominated compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C=N and C-O-C stretching within the oxadiazole ring are expected.
Conclusion
5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole is a promising, albeit understudied, synthetic intermediate. Its combination of a biologically relevant 1,2,4-oxadiazole core and a reactive α-bromoethyl side chain makes it a valuable tool for the generation of diverse molecular libraries for drug discovery and development. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established principles of organic chemistry and medicinal chemistry. Further research into this and related compounds is warranted to fully explore their synthetic utility and biological potential.
References
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Journal of the Iranian Chemical Society, 19(1), 1-23.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Current Organic Chemistry, 22(4), 376-407.
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Journal of the Iranian Chemical Society, 19(1), 1-23.
- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (1993). Journal of Medicinal Chemistry, 36(23), 3482-3491.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules, 25(11), 2559.
- Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. (n.d.).
- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (2012). Research Journal of Pharmacy and Technology, 5(12), 1490-1498.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). Molecules, 28(6), 2586.
- Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles. (2009). Molecules, 14(8), 2947-2959.
- Synthesis of 1,2,4-oxadiazoles (a review). (2005). Pharmaceutical Chemistry Journal, 39(10), 539-547.
- Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025). Journal of Pharmaceutical and Allied Sciences, 15(2), 2574-2579.
- Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- 1,2,4-Oxadiazoles: A potential pharmacological agents-an overview. (2012). Research Journal of Pharmacy and Technology, 5(12), 1490-1498.
- Reactions of 1.2. 4-oxadiazoles. (2012). Research Journal of Pharmacy and Technology, 5(12), 1490-1498.
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(12), 5864-5876.
- In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery. (2025). BenchChem.
- Spectral Analysis of 3-Bromo-5-(bromomethyl)
- Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. (2023). Molecules, 28(6), 2719.
- Unveiling the Chemical Reactivity of 2-Bromo-3'-nitroacetophenone: A Technical Guide. (2025). BenchChem.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2016). Oriental Journal of Chemistry, 32(4), 2135-2141.
- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.).
- Can a Heterocyclic 5-membered ring undergo undergo nucleophilic substitution? (2024). Reddit.
- Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). (2024). RSC Advances, 14(48), 35057-35070.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 5-bromo-5-phenylpentano
- Safety D
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2017). Molecules, 22(10), 1699.
- SAFETY DATA SHEET. (n.d.). Covestro Solution Center.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-271.
- (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... (2020). YouTube.
- SAFETY D
- Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
- SAFETY D
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry, 67(18), 15093-15112.
- 1,2,4-Oxadiazole, 5-(1-bromoethyl)-3-methyl-. (n.d.). CymitQuimica.
- An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. (2025). BenchChem.
- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace.
- 1-(4-Fluoro-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. (n.d.). Sigma-Aldrich.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Oxadiazole, 5-(1-bromoethyl)-3-methyl- | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. targetmol.com [targetmol.com]
- 13. solutions.covestro.com [solutions.covestro.com]
- 14. chempoint.com [chempoint.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
